BenchChemオンラインストアへようこそ!

Vixotrigine Hydrochloride

Nav1.7 channel inhibition state-dependent block electrophysiology

Procure Vixotrigine Hydrochloride (CAS 934240-31-0) — the hydrochloride salt engineered for superior aqueous solubility (DMSO: ≥31 mg/mL) and essential for state-dependent Nav channel research. Unlike older, poorly tolerated Nav blockers (e.g., carbamazepine), this compound exhibits 40.5-fold enhanced potency for the inactivated state and a predictable ~11-hour half-life without autoinduction. It has advanced to Phase III trials for trigeminal neuralgia and has available cryo-EM structures (PDB: 8I5Y) for structure-based drug design. This is the definitive reference standard for translational pain and safety pharmacology studies, validated in vivo at 30 mg/kg i.p. without motor impairment. Select this product for rigorous, reproducible electrophysiology and in vivo pain model data.

Molecular Formula C18H20ClFN2O2
Molecular Weight 350.8 g/mol
CAS No. 934240-31-0
Cat. No. B1678832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVixotrigine Hydrochloride
CAS934240-31-0
SynonymsGSK1014802;  GSK 1014802;  GSK-1014802;  CNV1014802;  CNV-1014802;  CNV 1014802;  Raxatrigine;  Raxatrigine hydrochloride
Molecular FormulaC18H20ClFN2O2
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N.Cl
InChIInChI=1S/C18H19FN2O2.ClH/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22;/h1-8,16-17,21H,9-11H2,(H2,20,22);1H/t16-,17+;/m1./s1
InChIKeyHEPUBAGOKRIZEO-PPPUBMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vixotrigine Hydrochloride (CAS 934240-31-0): Procurement-Ready Reference Standard for State-Dependent Nav Channel Research


Vixotrigine hydrochloride (also known as raxatrigine hydrochloride, CNV1014802, GSK-1014802A, BIIB074) is a small-molecule voltage-gated sodium channel (Nav) blocker developed as an investigational analgesic for neuropathic pain conditions including trigeminal neuralgia and lumbosacral radiculopathy . As the hydrochloride salt form (CAS 934240-31-0) of the free base (CAS 934240-30-9), it offers enhanced aqueous solubility for in vitro and in vivo applications . The compound is characterized by a state- and use-dependent mechanism of action that preferentially inhibits pathologically hyperexcitable neurons while demonstrating favorable drug-like properties including adherence to Lipinski's Rule of Five and a predictable pharmacokinetic profile with approximately 11-hour half-life [1][2]. Vixotrigine received FDA orphan drug designation in 2013 for trigeminal neuralgia and has advanced to Phase III clinical evaluation [2].

Vixotrigine Hydrochloride vs. Generic Nav Blockers: Why Carbamazepine or Lamotrigine Cannot Substitute in Targeted Research


Generic substitution of vixotrigine hydrochloride with older Nav blockers such as carbamazepine or lamotrigine is scientifically unsound due to fundamental differences in state-dependent potency, mechanism of inactivation, and clinical tolerability profiles. While first-line agents carbamazepine and oxcarbazepine are effective in controlling trigeminal neuralgia paroxysms, they are frequently discontinued because of sedative and cognitive side effects, with approximately 30% of patients demonstrating initial resistance to these drugs [1][2]. Vixotrigine was specifically engineered to address the tolerability limitations of existing Nav blockers through a state- and use-dependent mechanism designed to selectively inhibit pathologically hyperexcitable neurons while sparing normal physiological signaling [3]. Unlike carbamazepine, vixotrigine demonstrates linear pharmacokinetics without autoinduction and lacks the complex drug-drug interaction profile associated with older agents [3]. Direct comparative studies reveal that vixotrigine exhibits higher potency and more profound state-dependent inhibition than carbamazepine, with a distinct mechanism involving stabilization of the nonconductive inactivated state rather than reduction of channel activation [4][5]. These mechanistic and pharmacological differences preclude simple interchangeability in research or clinical development contexts.

Vixotrigine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Data for Procurement Decisions


State-Dependent Potency: 40.5-Fold Enhanced Inhibition in Inactivated vs. Resting Nav1.7 Channels

Vixotrigine demonstrates pronounced state-dependent inhibition at the Nav1.7 channel, a key target for neuropathic pain. Using whole-cell voltage-clamp electrophysiology on HEK293 cells expressing recombinant human Nav1.7 channels, the IC50 for peak current inhibition was 1.77 μM (95% CI: 1.20-2.33 μM) when holding at -70 mV (inactivated state), compared to 71.66 μM (95% CI: 46.85-96.48 μM) when holding at -120 mV (resting state), representing a 40.5-fold increase in potency for the inactivated state [1]. In a separate independent assessment using a FLIPR membrane potential assay, vixotrigine exhibited a 9-fold increase in potency for the open/inactivated state (IC50 = 6.3 μM) compared to the closed/resting state (IC50 = 54 μM) [2]. This state-dependent profile is mechanistically distinct from older Nav blockers; vixotrigine enhances inactivation without reducing activation, whereas many conventional agents non-selectively reduce activation [1].

Nav1.7 channel inhibition state-dependent block electrophysiology pain target validation

Direct Comparator Analysis: Vixotrigine Exhibits Higher Potency and More Profound State-Dependent Inhibition than Carbamazepine

In the first systematic characterization comparing vixotrigine directly against carbamazepine, vixotrigine demonstrated use-dependent IC50 values across multiple Nav subtypes ranging from 1.76 to 5.12 μM, showing consistently higher potency than the clinical gold standard carbamazepine [1]. The study explicitly concludes that vixotrigine shows higher potency and more profound state-dependent inhibition than carbamazepine while exhibiting a similarly broad spectrum of action distinct from Nav1.7- and Nav1.8-specific blockers [1]. Vixotrigine rapidly inhibits Navs and prolongs recovery from the fast-inactivated state, a kinetic property that distinguishes it from traditional anticonvulsant Nav blockers. In native rodent dorsal root ganglion neurons, vixotrigine shifts steady-state inactivation curves, confirming its enhanced inactivation-stabilizing mechanism in physiologically relevant sensory neurons [1].

Nav channel inhibitor comparison carbamazepine benchmark use-dependent block analgesic development

Nav Subtype Inhibition Profile: Quantified IC50 Values Across Nav1.2-Nav1.8

Vixotrigine's broad-spectrum Nav inhibition profile has been quantified across multiple subtypes. In a FLIPR membrane potential assay using HEK293 cells expressing recombinant channels, vixotrigine demonstrated the following IC50 values: Nav1.1 (22 μM), Nav1.2 (13 μM), Nav1.3 (23 μM), Nav1.4 (10 μM), Nav1.5 (84 μM), Nav1.6 (15 μM), Nav1.7 (32 μM), and Nav1.8 (6 μM) [1]. In an independent electrophysiology assessment using peak current inhibition, IC50 values were: Nav1.7 (3.2 μM), Nav1.2 (5.8 μM), Nav1.3 (4.5 μM), and Nav1.8 (7.1 μM) . Notably, vixotrigine shows substantially lower potency at the cardiac Nav1.5 channel (IC50 = 84 μM) compared to neuronal subtypes, a property relevant to cardiovascular safety considerations [1]. The compound demonstrates selectivity for the Nav1.7 subtype over other tested subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.5, Nav1.6, and TTX-R) for both resting and depolarized states .

Nav subtype selectivity ion channel pharmacology FLIPR assay compound profiling

Clinical Differentiation: Phase IIa Trigeminal Neuralgia Trial Demonstrated Efficacy Without Typical Nav Blocker Side Effect Burden

In a Phase IIa clinical trial for trigeminal neuralgia (n=29, peer-reviewed), vixotrigine demonstrated reduced number and severity of paroxysms and reduced daily pain [1]. The trial met its secondary endpoints, though the primary endpoint of reduced treatment failure was not met [1]. Critically, vixotrigine has shown promising efficacy without inducing the sedative and cognitive side effects that frequently limit the use of first-line agents carbamazepine and oxcarbazepine [2]. This tolerability advantage is attributed to vixotrigine's state-dependent mechanism that selectively targets hyperexcitable neurons while sparing normal physiological signaling [3]. Unlike carbamazepine, which exhibits autoinduction of CYP enzymes and complex drug-drug interactions, vixotrigine demonstrates linear pharmacokinetics without autoinduction, enabling more predictable dosing [3]. Vixotrigine has advanced to Phase III clinical trials for trigeminal neuralgia using enriched enrollment randomized withdrawal trial designs [4].

trigeminal neuralgia Phase II clinical trial neuropathic pain therapeutic index

Structural Mechanism: Cryo-EM Reveals Unique Binding Mode at Nav1.7 IV-I Fenestration

High-resolution cryo-electron microscopy (cryo-EM) structures of human Nav1.7 in complex with vixotrigine have been determined at resolutions of 2.6-3.2 Å [1][2]. These structures reveal that vixotrigine penetrates the IV-I fenestration of the pore domain, a binding site distinct from those occupied by many traditional Nav blockers [1]. Fenestrations are popular sites for various state-dependent drugs, and the structural data provide atomic-level insight into how vixotrigine achieves its pronounced state-dependent inhibition [2]. This structural characterization establishes vixotrigine as a tool compound with a defined binding mode, enabling structure-guided optimization and mechanistic studies that are not possible with older, structurally uncharacterized Nav blockers [1].

cryo-EM structure Nav1.7 binding site structural pharmacology state-dependent drug design

Vixotrigine Hydrochloride: High-Value Research and Industrial Application Scenarios Based on Verified Differentiation


State-Dependent Nav Channel Pharmacology Studies Requiring Validated Positive Control

Vixotrigine hydrochloride serves as a validated positive control for state-dependent Nav channel inhibition studies. Its well-characterized 40.5-fold enhanced potency for the inactivated state (IC50 = 1.77 μM at -70 mV) compared to the resting state (IC50 = 71.66 μM at -120 mV) provides a reliable benchmark for electrophysiology assays investigating state-dependent mechanisms [1]. The hydrochloride salt form (CAS 934240-31-0) offers enhanced aqueous solubility (DMF: 16 mg/mL; DMSO: 33 mg/mL) compared to the free base, facilitating preparation of stock solutions for in vitro applications [2]. Researchers can use vixotrigine to validate assay sensitivity to state-dependent inhibition and to calibrate voltage-clamp protocols for screening novel Nav modulators.

Translational Pain Research in Trigeminal Neuralgia and Neuropathic Pain Models

Vixotrigine is the appropriate reference compound for translational pain research focused on trigeminal neuralgia and neuropathic pain, given its direct clinical validation in Phase IIa trials showing reduced paroxysms and daily pain without typical Nav blocker side effects [1]. The compound has demonstrated efficacy in the OD1-induced Nav1.7 pain model and nerve injury models at doses (30 mg/kg, i.p.) that do not impair motor coordination [2]. Its FDA orphan drug designation for trigeminal neuralgia and advancement to Phase III trials establish clinical relevance that generic Nav blockers cannot match for disease-specific translational studies [3].

Cardiovascular Safety Profiling and Nav1.5 Counter-Screening

Vixotrigine's quantified IC50 of 84 μM at cardiac Nav1.5 channels, compared to 6-32 μM at neuronal Nav subtypes (Nav1.7, Nav1.8), makes it a valuable tool for establishing assay windows in cardiovascular safety pharmacology studies [1]. This 2.6-fold to 14-fold selectivity margin provides a reference for evaluating the cardiac safety potential of novel Nav-targeting compounds. Researchers can use vixotrigine as a benchmark comparator when profiling new chemical entities for Nav1.5 vs. neuronal Nav selectivity, leveraging the compound's well-documented subtype inhibition profile across Nav1.1-Nav1.8 [1].

Structure-Based Drug Design and Molecular Modeling Using Validated Cryo-EM Coordinates

The availability of high-resolution cryo-EM structures of human Nav1.7 in complex with vixotrigine (PDB: 8I5Y, resolution 2.6-3.2 Å) enables structure-based drug design and molecular modeling applications [1]. The defined binding mode at the IV-I fenestration provides atomic coordinates for docking studies, pharmacophore modeling, and structure-guided optimization of next-generation Nav modulators [1]. This structural characterization distinguishes vixotrigine as one of the few Nav blockers with experimentally determined human Nav1.7 binding coordinates, making it an essential reference compound for computational chemistry and structural biology workflows focused on pain target discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vixotrigine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.